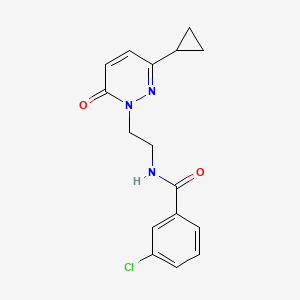
3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkylating Benzamides with Melanoma Cytotoxicity
Benzamide derivatives, including structures similar to "3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide," have shown high uptake in B16 melanoma cells, suggesting their potential for targeted drug delivery in melanoma therapy. The study highlights the enhanced cytotoxicity of these derivatives compared to standard treatments, indicating their significance in developing more effective melanoma treatments (Wolf et al., 2004).
Synthesis and Antimicrobial Evaluation of Thienopyrimidine Derivatives
Research involving the reaction of heteroaromatic o-aminonitrile with specific acetates, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety, suggests a framework for producing compounds with pronounced antimicrobial activity. This indicates the utility of such chemical structures in synthesizing new drugs with potential antimicrobial benefits (Bhuiyan et al., 2006).
Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and Reactions
The synthesis of pyridazinone derivatives and their conversion into various compounds through reactions with aromatic amines provides insights into creating new chemical entities with potential biological activities. Although some tested compounds showed negligible antimicrobial activities, this research pathway could lead to discovering compounds with significant therapeutic effects (Alonazy et al., 2009).
Synthesis, Molecular Docking, and In Vitro Screening of Newly Synthesized Derivatives
A study focusing on pyridine and fused pyridine derivatives highlights the process of molecular docking screenings towards GlcN-6-P synthase as the target protein. It suggests the compounds' potential for antimicrobial and antioxidant activity, underscoring the importance of such chemical structures in drug development and therapeutic applications (Flefel et al., 2018).
Antimicrobial Activities of Synthesized Pyridines, Oxazines, and Thiazoles
The synthesis of pyridine derivatives from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones and their transformation into various compounds demonstrates the versatility of these chemical structures in generating potentially antimicrobial agents. This research provides a foundation for further exploration into the development of new drugs based on pyridine derivatives (Mohamed et al., 2008).
Properties
IUPAC Name |
3-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(22)18-8-9-20-15(21)7-6-14(19-20)11-4-5-11/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKJVSMJJUYLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
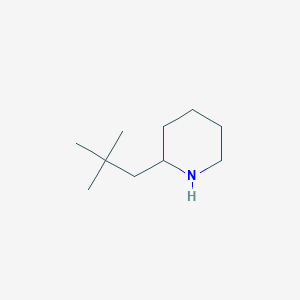
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
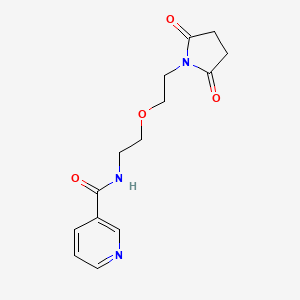

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
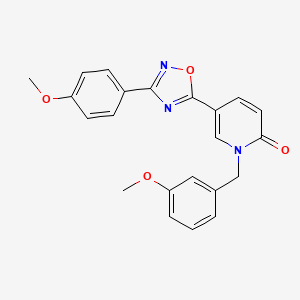
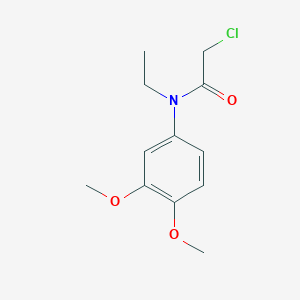
![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)
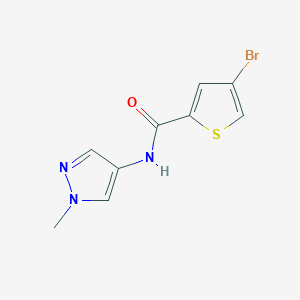

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)
